methyl (2R)-2-amino-4-sulfanylbutanoate

Description

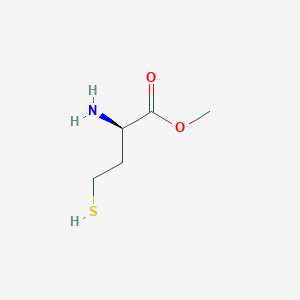

Methyl (2R)-2-amino-4-sulfanylbutanoate is a chiral sulfur-containing amino acid derivative characterized by a methyl ester group, a primary amine at the C2 position (in the R-configuration), and a sulfanyl (thiol) group at C2. This compound is structurally related to methionine derivatives but differs in its stereochemistry and functional group arrangement. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of 161.21 g/mol.

Properties

IUPAC Name |

methyl (2R)-2-amino-4-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBQMUGQGMBCNZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

- (2S)-2-Amino-4-(methylsulfanyl)butanoic Acid (L-Methionine Sulfoxide Precursor): This compound is the S-enantiomer of the target molecule but exists in the free acid form (carboxylic acid instead of methyl ester). Stereochemical differences also influence biological activity; for example, R- and S-enantiomers may exhibit distinct binding affinities in enzyme interactions .

Substituted Sulfanyl Derivatives

- (2R)-2-[(Cyclohexylcarbamoyl)Amino]-4-(Methylsulfanyl)Butanoate (CAS 55021-37-9): This derivative replaces the primary amine with a cyclohexylcarbamoyl group. The addition of a bulky cyclohexyl moiety increases steric hindrance, reducing nucleophilic reactivity at the amino site. Its molecular weight (273.37 g/mol) and polar surface area (81.26 Ų) are significantly higher than the target compound, suggesting reduced solubility in aqueous media .

- 2-[(Carboxymethyl)Sulfanyl]-4-Oxo-4-Arylbutanoic Acid Derivatives: These compounds feature a carboxymethylsulfanyl group and a ketone at C3. The aryl substituents (e.g., methyl, ethyl, halogens) introduce variability in electronic and steric effects. For instance, halogenated derivatives (e.g., 4-F, 4-Cl) exhibit enhanced electrophilicity at the ketone group, which may influence reactivity in nucleophilic addition reactions.

Thiol-Containing Amino Acid Analogs

- Methionine (2-Amino-4-(Methylthio)Butanoic Acid): Methionine shares the C4 methylsulfanyl group but lacks the esterification and has an S-configuration. The methyl ester in the target compound may act as a prodrug moiety, enhancing bioavailability. Additionally, the free thiol in methyl (2R)-2-amino-4-sulfanylbutanoate (vs. methionine’s stable thioether) increases susceptibility to oxidation, forming disulfide bonds under physiological conditions .

Structural and Functional Data Table

Research Implications and Limitations

- Reactivity: The thiol group in this compound makes it prone to oxidation, limiting its stability in oxidative environments compared to thioether analogs like methionine .

- Synthetic Utility : The methyl ester group allows for facile derivatization, enabling the synthesis of prodrugs or peptide conjugates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.